![molecular formula C26H18ClNO3 B14911953 1-Acetyl-17-(2-chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14911953.png)
1-Acetyl-17-(2-chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-17-(2-chlorophenyl)-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound with a unique structure characterized by multiple fused rings and a chlorine-substituted phenyl group
Méthodes De Préparation
The synthesis of 1-Acetyl-17-(2-chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves several steps, typically starting with the preparation of the core pentacyclic structure. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial production methods for this compound are less common, but they generally follow similar synthetic routes, with optimizations for scale-up, such as the use of continuous flow reactors to improve yield and reduce reaction times .
Analyse Des Réactions Chimiques
1-Acetyl-17-(2-chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione undergoes various chemical reactions, including:
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions vary but often include derivatives with modified functional groups, enhancing the compound’s utility in different applications .
Applications De Recherche Scientifique
1-Acetyl-17-(2-chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Acetyl-17-(2-chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-Acetyl-17-(2-chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione stands out due to its unique pentacyclic structure and the presence of both acetyl and chlorophenyl groups. Similar compounds include:
17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: Lacks the acetyl and chlorophenyl groups, resulting in different reactivity and applications.
3-(2-Chlorophenyl)-4,5-dihydro-1H-pyrazole-5-yl]phenol: Shares the chlorophenyl group but has a different core structure, leading to distinct chemical and biological properties.
These comparisons highlight the uniqueness of 1-Acetyl-17-(2-chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione and its potential for diverse applications.
Propriétés
Formule moléculaire |
C26H18ClNO3 |
|---|---|
Poids moléculaire |
427.9 g/mol |
Nom IUPAC |
1-acetyl-17-(2-chlorophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C26H18ClNO3/c1-14(29)26-17-10-4-2-8-15(17)21(16-9-3-5-11-18(16)26)22-23(26)25(31)28(24(22)30)20-13-7-6-12-19(20)27/h2-13,21-23H,1H3 |
Clé InChI |
JLICSMVWCGGRHB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)N(C3=O)C6=CC=CC=C6Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


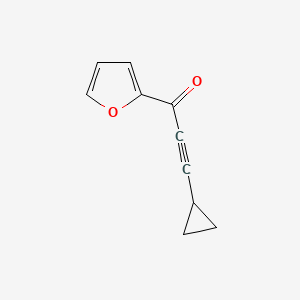

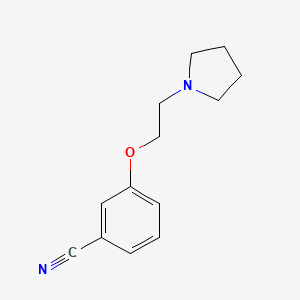
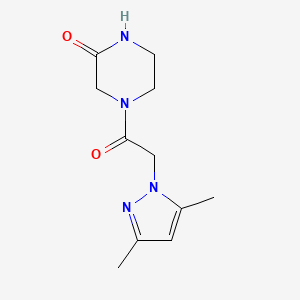
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B14911887.png)
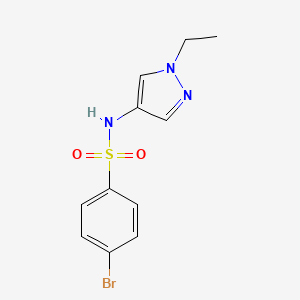
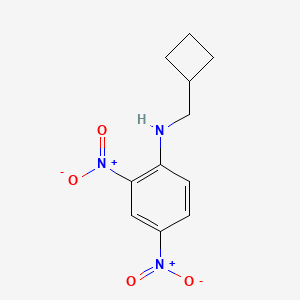
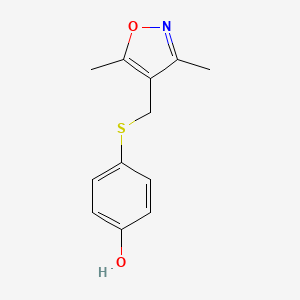

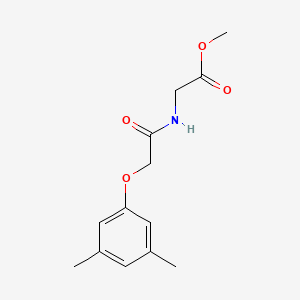


![N'-[1-(4-biphenylyl)ethylidene]benzohydrazide](/img/structure/B14911945.png)

